Cas no 901231-89-8 (2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)

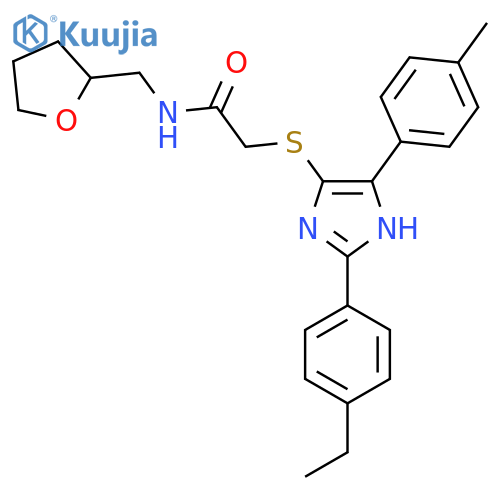

901231-89-8 structure

商品名:2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide

2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide

- 901231-89-8

- 2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

- F3407-0838

- 2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- NCGC00107832-01

- AKOS001787169

- 2-[[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

- HMS1822H15

- CHEMBL1406125

- AKOS022031510

- C331-0213

-

- インチ: 1S/C25H29N3O2S/c1-3-18-8-12-20(13-9-18)24-27-23(19-10-6-17(2)7-11-19)25(28-24)31-16-22(29)26-15-21-5-4-14-30-21/h6-13,21H,3-5,14-16H2,1-2H3,(H,26,29)(H,27,28)

- InChIKey: IRPABUMBRQSCJU-UHFFFAOYSA-N

- ほほえんだ: S(C1=C(C2C=CC(C)=CC=2)NC(C2C=CC(CC)=CC=2)=N1)CC(NCC1CCCO1)=O

計算された属性

- せいみつぶんしりょう: 435.19804835g/mol

- どういたいしつりょう: 435.19804835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 561

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 92.3Ų

2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-0838-10μmol |

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

901231-89-8 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0838-1mg |

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

901231-89-8 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0838-2mg |

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

901231-89-8 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0838-5mg |

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

901231-89-8 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0838-3mg |

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

901231-89-8 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0838-10mg |

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

901231-89-8 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0838-5μmol |

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

901231-89-8 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0838-4mg |

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

901231-89-8 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0838-2μmol |

2-{[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |

901231-89-8 | 2μmol |

$57.0 | 2023-09-10 |

2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

901231-89-8 (2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬